3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride is a complex organic compound with a unique structure that includes a dibenzofuran core, a piperazine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzofuran core through a cyclization reaction. This is followed by the introduction of the piperazine ring via a nucleophilic substitution reaction. The final step involves the addition of the propanamide group through an amidation reaction. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling, inhibition of enzyme activity, or disruption of cellular processes.
Properties
CAS No. |
58323-10-7 |
---|---|
Molecular Formula |
C23H33ClN3O4+ |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H31N3O4.ClH/c1-15-4-5-19-17(14-15)23(3)8-6-18(28)21(22(23)30-19)26(16(2)27)12-10-25(11-13-26)9-7-20(24)29;/h4-5,14,21-22H,6-13H2,1-3H3,(H-,24,29);1H/p+1/t21-,22-,23-;/m1./s1 |
InChI Key |
DAVMMSSUQHAKJC-UDKBZEQTSA-O |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@H]3[C@@]2(CCC(=O)[C@H]3[N+]4(CCN(CC4)CCC(=O)N)C(=O)C)C.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3[N+]4(CCN(CC4)CCC(=O)N)C(=O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.